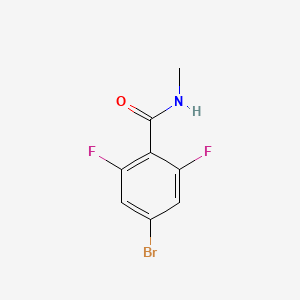

4-Bromo-2,6-difluoro-N-methylbenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a significant class of compounds in medicinal and materials chemistry. The introduction of halogen atoms onto the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com The specific arrangement of halogen substituents in 4-Bromo-2,6-difluoro-N-methylbenzamide places it within a chemical space that is actively explored for the development of new functional molecules.

Significance of Fluorine and Bromine Substituents in Molecular Design

The presence of both fluorine and bromine atoms on the benzamide ring is a key feature of this molecule's design. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence the conformation of the molecule.

Bromine, another halogen, also plays a crucial role in molecular design. It can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a molecule to a biological target. The bromine atom can also serve as a useful synthetic handle for further chemical modifications through cross-coupling reactions. Structure-activity relationship studies on similar molecules have shown that a bromine atom at the C-4' position can be advantageous for biological potency. nih.gov

Table 1: Properties of Halogen Substituents in Molecular Design

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Roles in Molecular Design |

| Fluorine | 1.47 | 3.98 | Enhances metabolic stability, modulates pKa, increases binding affinity, can alter conformation. nih.gov |

| Bromine | 1.85 | 2.96 | Participates in halogen bonding, serves as a synthetic handle for cross-coupling reactions, can increase lipophilicity. |

Overview of Academic Research Trajectories for N-Methylbenzamide Derivatives

N-methylbenzamide and its derivatives are pivotal intermediates and structural motifs in a wide array of chemical research endeavors. chemicalbook.com In the pharmaceutical industry, the N-methylbenzamide scaffold is a versatile precursor for the synthesis of a range of drugs, including analgesics, antipyretics, and anti-inflammatory agents. chemicalbook.com

Research into N-substituted benzamide derivatives has been a fruitful area of investigation. For instance, various N-substituted benzamides have been synthesized and evaluated for their potential as antitumor agents, with some exhibiting significant antiproliferative activities. nih.gov Other studies have focused on their potential as tubulin polymerization inhibitors for cancer therapy. nih.gov The overarching trajectory of research in this area involves the strategic modification of the benzamide structure to fine-tune its biological activity and pharmacokinetic properties.

Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2NO |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

4-bromo-2,6-difluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H6BrF2NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) |

InChI Key |

HUVUANKVFSHVOW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1F)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,6 Difluoro N Methylbenzamide

Direct Synthesis Routes to 4-Bromo-2,6-difluoro-N-methylbenzamide

The construction of this compound is most commonly achieved through a convergent synthesis, where the fully substituted aromatic core is first prepared, followed by the formation of the amide bond.

The most direct and widely employed method for synthesizing this compound is the amidation of its corresponding carboxylic acid precursor, 4-bromo-2,6-difluorobenzoic acid. This transformation involves the coupling of the carboxylic acid with methylamine (B109427). To facilitate this reaction, which is otherwise slow, the carboxylic acid is activated using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by methylamine.

Common strategies include:

Use of Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt), are used to form an active ester intermediate that readily reacts with methylamine.

Formation of Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2,6-difluorobenzoyl chloride is then treated with methylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Uronium/Phosphonium Reagents: More modern and highly efficient coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can also be employed to achieve high yields under mild conditions. chemrxiv.org

These methods are robust and allow for the efficient production of the target benzamide (B126) from its readily accessible carboxylic acid precursor. chemrxiv.org

| Reagent Class | Examples | General Conditions |

|---|---|---|

| Carbodiimides | EDCI, DCC | Often used with additives like HOBt or DMAP; Room temperature; Solvents like DMF, DCM. |

| Acyl Halide Precursors | SOCl₂, (COCl)₂ | Two-step process; Often requires a base (e.g., triethylamine, pyridine) in the second step. |

| Uronium/Onium Salts | HATU, HBTU, COMU | Mild conditions; High yields; Often used with a non-nucleophilic base like DIPEA. chemrxiv.org |

| Phosphonium Salts | BOP, PyBOP | Effective for hindered substrates; Generates HMPA as a byproduct. |

The synthesis of the core aromatic structure typically begins with a simpler, commercially available precursor. The key starting material, 4-bromo-2,6-difluorobenzoic acid, is not generally formed by the direct halogenation of a simpler benzamide due to regioselectivity challenges. Instead, it is synthesized from 1-bromo-3,5-difluorobenzene.

The established synthetic route involves a directed ortho-metalation (DoM) strategy. google.comchemicalbook.comechemi.com

Lithiation: 1-Bromo-3,5-difluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comechemi.com The lithium base selectively abstracts a proton positioned between the two fluorine atoms due to the acidifying effect of the ortho-fluorine substituents. This generates a potent aryllithium nucleophile.

Carboxylation: The resulting organolithium intermediate is then quenched by bubbling carbon dioxide gas through the solution or by pouring the reaction mixture over solid carbon dioxide (dry ice). chemicalbook.comechemi.com

Acidification: An acidic workup protonates the carboxylate salt to yield the final product, 4-bromo-2,6-difluorobenzoic acid. google.comechemi.com

This method provides a reliable and regioselective pathway to the required polysubstituted benzoic acid precursor. google.com

While direct amidation is common, palladium-catalyzed cross-coupling reactions represent a powerful alternative for C-N bond formation. The Buchwald-Hartwig amination, in particular, has become a cornerstone of modern organic synthesis for coupling aryl halides with amines. wikipedia.org

A hypothetical palladium-catalyzed synthesis of this compound could be envisioned starting from a precursor like 1,4-dibromo-2,6-difluorobenzene. The reaction would proceed via a selective mono-amination with methylamine, catalyzed by a palladium complex. This approach relies on the differential reactivity of the two bromine atoms or careful control of stoichiometry. The resulting 4-bromo-2,6-difluoroaniline (B33399) would then need to be converted to the N-methylbenzamide, a multi-step process.

A more direct, albeit challenging, approach would be a palladium-catalyzed carbonylative amination of 1,4-dibromo-2,6-difluorobenzene with methylamine in the presence of carbon monoxide. More commonly, palladium catalysis is used for the amidation of aryl halides with primary or secondary amides. researchgate.net Catalyst systems for such transformations often consist of a palladium source, like Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand, such as Xantphos, which promotes the formation of the C-N bond. researchgate.net

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established methods for the synthesis of N-aryl compounds and provide a valuable alternative to palladium-based systems. researchgate.net These protocols are particularly relevant for the amination of aryl bromides. nih.gov

For the synthesis of analogous N-alkyl benzamide structures, a copper-catalyzed approach could involve the coupling of an aryl bromide with an appropriate amine or amide. For instance, the coupling of various aryl bromides with primary and secondary alkylamines can be achieved using a copper(I) source, such as CuI, in the presence of a suitable ligand and base. nih.govmdpi.com Recent advancements have identified highly effective ligand systems, including N,N'-diarylbenzene-1,2-diamines and diethylsalicylamide, that facilitate these reactions under milder conditions and with broader substrate scope, even for base-sensitive molecules. nih.govchemistryviews.org A notable application is the regioselective amination of bromobenzoic acids, where the presence of the ortho-carboxylate group can accelerate the copper-catalyzed exchange reaction. nih.gov These protocols demonstrate the feasibility of using copper catalysis to construct the core C-N bond found in this compound and related structures.

Functionalization and Derivatization Strategies

Once synthesized, this compound serves as a versatile intermediate. The aryl bromide moiety is the primary site for further functionalization through various metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a key functional handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the benzene (B151609) ring. The electron-withdrawing nature of the two ortho-fluorine atoms and the amide group can influence the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. Using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃, K₃PO₄), the bromine atom can be replaced with a variety of aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine. nih.govresearchgate.net This provides a direct route to arylalkyne derivatives.

Buchwald-Hartwig Amination: The aryl bromide can be coupled with a wide range of primary or secondary amines to form a new C-N bond. wikipedia.org This reaction, which uses a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, BINAP) with a strong base (e.g., NaOt-Bu), allows for the synthesis of more complex aniline (B41778) derivatives. nih.govbeilstein-journals.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ or Ar'-B(OR)₂ | C(aryl)-C(aryl/vinyl) | Pd(PPh₃)₄ or Pd(OAc)₂, Phosphine Ligand, Base (Na₂CO₃, K₃PO₄). nih.gov |

| Sonogashira Coupling | R-C≡C-H | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂, CuI, Amine Base (Et₃N). wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | R₂NH or RNH₂ | C(aryl)-N | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos), Strong Base (NaOt-Bu). wikipedia.orgbeilstein-journals.org |

Amide Nitrogen Functionalization

The nitrogen atom of the N-methylbenzamide group is a potential site for further functionalization, although its reactivity is tempered by the electron-withdrawing nature of the benzoyl group. Reactions at this position would typically involve the deprotonation of the amide N-H bond followed by reaction with an electrophile.

Table 1: Potential Amide Nitrogen Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

| Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | 4-Bromo-2,6-difluoro-N-methyl-N-alkylbenzamide |

| Arylation | Palladium or Copper catalyst, Aryl halide (Ar-X) | 4-Bromo-2,6-difluoro-N-methyl-N-arylbenzamide |

| Acylation | Strong base, Acyl chloride (RCOCl) | N-(4-bromo-2,6-difluorobenzoyl)-N-methylacetamide |

These transformations would allow for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. The success of these reactions would be highly dependent on the choice of base and reaction conditions to overcome the reduced nucleophilicity of the amide nitrogen.

Ortho- and Meta-Substituent Manipulation

The bromine and fluorine substituents on the aromatic ring are key handles for further synthetic elaboration. The bromine atom, in particular, is a versatile functional group for cross-coupling reactions.

The directing effects of the substituents on the benzene ring play a crucial role in any electrophilic aromatic substitution reactions. The amide group is a meta-director, while the halogen atoms (bromine and fluorine) are ortho-, para-directors. The combined effect of these groups would need to be considered in predicting the regioselectivity of such reactions.

Table 2: Potential Aromatic Ring Transformations

| Position | Reaction Type | Reagents | Potential Product |

| C4 (Bromo) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2,6-difluoro-N-methylbenzamide |

| C4 (Bromo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 4-Alkynyl-2,6-difluoro-N-methylbenzamide |

| C4 (Bromo) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-2,6-difluoro-N-methylbenzamide |

| C3/C5 | Lithiation/Electrophilic Quench | Organolithium reagent, Electrophile | 3/5-Substituted-4-bromo-2,6-difluoro-N-methylbenzamide |

Mechanistic Investigations of Reactions Involving this compound and Related Systems

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic routes.

Exploration of Reaction Mechanisms

The mechanisms of the potential transformations of this compound are expected to follow well-established pathways. For instance, palladium-catalyzed cross-coupling reactions at the C-Br bond would proceed through the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing fluorine atoms could influence the rate of the oxidative addition step.

Role of Catalysis in Bond Formation and Transformation

Catalysis, particularly transition metal catalysis, is central to the functionalization of aryl halides. In the context of this compound, palladium-based catalysts are anticipated to be highly effective for C-C and C-N bond formation at the bromine-substituted position. The choice of ligand on the metal center would be critical in tuning the reactivity and selectivity of these transformations.

For reactions involving the amide nitrogen, the use of catalysts to facilitate N-H activation under milder conditions could be an important area of investigation. Similarly, catalytic methods for the selective functionalization of the C-H bonds on the aromatic ring, directed by the amide group, could offer novel pathways for derivatization.

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 2,6 Difluoro N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of a related compound, 4-Bromo-N-methylbenzamide, recorded in CDCl₃, the aromatic protons appear as a multiplet in the range of δ 7.44-7.64 ppm. A broad singlet corresponding to the amide proton (NH) is observed around δ 6.24 ppm, and the methyl protons (CH₃) present as a doublet at approximately δ 2.92 ppm with a coupling constant (J) of 4.8 Hz. For 4-Bromo-2,6-difluoro-N-methylbenzamide, one would anticipate a more complex splitting pattern for the aromatic protons due to coupling with the adjacent fluorine atoms. The methyl group would likely remain a doublet due to coupling with the amide proton.

| Proton Assignment (Hypothetical for this compound) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | Expected in the aromatic region | Multiplet | |

| NH | Expected in the amide region | Broad Singlet | |

| CH₃ | Expected around 2.9-3.0 | Doublet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum of 4-Bromo-N-methylbenzamide in CDCl₃ shows the carbonyl carbon (C=O) at δ 167.3 ppm. The aromatic carbons appear at δ 133.4, 131.8, 128.5, and 126.1 ppm, and the methyl carbon (CH₃) is observed at δ 26.9 ppm. In the case of this compound, the carbon signals, particularly for the aromatic ring, would exhibit splitting due to carbon-fluorine coupling, providing valuable information about the substitution pattern.

| Carbon Assignment (Hypothetical for this compound) | Chemical Shift (δ, ppm) |

| C=O | Expected around 165-170 |

| Aromatic C-Br | Expected in the aromatic region |

| Aromatic C-F | Expected in the aromatic region with C-F coupling |

| Aromatic C-H | Expected in the aromatic region with C-F coupling |

| Aromatic C-C=O | Expected in the aromatic region with C-F coupling |

| CH₃ | Expected around 25-30 |

Fluorine (¹⁹F) NMR Applications

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions. The chemical shift and coupling constants of this signal would be indicative of the electronic environment of the fluorine nuclei. Specific experimental data for this compound is not currently available.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. While specific data for this compound is not available, a mass spectrum for the related compound 4-bromo-2-fluoro-N-methylbenzamide shows a protonated molecular ion peak ([M+H]⁺) at m/z 232. Given the molecular formula of this compound (C₈H₆BrF₂NO), the expected exact mass would be approximately 250.04 g/mol . The mass spectrum would also be expected to show a characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A typical IR spectrum for a benzamide (B126) derivative would show characteristic absorption bands. Although a spectrum for this compound is not available, the expected characteristic vibrational frequencies can be predicted.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=O (amide I) | Stretching | 1630-1695 |

| N-H (amide II) | Bending | 1510-1570 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. To date, no public crystallographic data for this specific compound has been deposited in crystallographic databases.

Crystal Packing and Intermolecular Interactions

Detailed information on the crystal packing and specific intermolecular interactions of this compound is not available in published crystallographic data.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound within a crystal lattice cannot be provided as the crystal structure has not been publicly reported.

Hydrogen Bonding Networks

Without crystallographic data, a description of the hydrogen bonding networks formed by this compound in the solid state is not possible.

Computational and Theoretical Studies of 4 Bromo 2,6 Difluoro N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other properties. For a substituted benzamide (B126) like 4-Bromo-2,6-difluoro-N-methylbenzamide, these calculations can elucidate the effects of its specific functional groups—the bromine atom, the two fluorine atoms, and the N-methylamide group—on its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a wide range of electronic properties.

For this compound, DFT would be used to:

Determine the most stable three-dimensional arrangement of its atoms.

Calculate key electronic properties such as ionization potential, electron affinity, and global reactivity descriptors.

Analyze the distribution of electron density, which is heavily influenced by the electronegative fluorine and bromine atoms.

Note: The values in this table are illustrative and not derived from a specific published study on this compound.

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wave function and energy of a quantum many-body system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations provide a valuable baseline for electronic structure analysis. HF methods are often used for initial geometry optimizations and to provide a qualitative understanding of molecular orbitals before more computationally expensive methods are applied. For this compound, HF calculations would serve as a foundational step in understanding its electronic properties and orbital energies.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides critical insights into the reactivity and electronic behavior of a molecule by examining the distribution and energy of its orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

Illustrative FMO Properties

| Parameter | Illustrative Value (eV) | Significance for Reactivity |

|---|---|---|

| EHOMO | -6.8 | Indicates electron-donating ability. A higher energy suggests stronger donor character. |

| ELUMO | -1.5 | Indicates electron-accepting ability. A lower energy suggests stronger acceptor character. |

Note: The values in this table are illustrative and not derived from a specific published study on this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of positive and negative potential.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and fluorine). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack.

For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen and the fluorine atoms, making them potential sites for interaction with electrophiles. Positive potential would be expected around the N-H proton of the amide group.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. Due to the rotation around single bonds, such as the bond connecting the carbonyl group to the benzene (B151609) ring and the C-N amide bond, this compound can exist in various conformations.

An energy landscape is a plot of the molecule's potential energy as a function of one or more of its geometric parameters (e.g., dihedral angles). By scanning these parameters, computational chemists can identify the most stable conformation (the global minimum on the energy surface) and other low-energy, meta-stable conformations. This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological interactions. The steric hindrance from the two fluorine atoms adjacent to the amide group would be a key factor in determining the rotational barrier and the most stable conformation of the molecule.

Theoretical Prediction of Spectroscopic Parameters

Typically, such computational studies would involve optimizing the molecular geometry of the compound and then calculating various spectroscopic properties. The results are often presented in detailed tables comparing theoretically calculated values with experimental data to validate the computational model. These theoretical insights are invaluable for the structural elucidation and characterization of new chemical entities.

Although specific data for this compound is not available, the general approach for predicting its spectroscopic parameters would involve the following:

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations would predict the vibrational frequencies corresponding to the different functional groups within the molecule. These frequencies are often scaled to better match experimental results. A data table would typically list the calculated wavenumber, the vibrational mode (e.g., C=O stretch, N-H bend, C-F stretch), and the theoretical infrared intensity and Raman activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts would be calculated. These are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS). A data table would present the atom, the calculated isotropic chemical shift (in ppm), and often, for comparison, the experimental chemical shift if available.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is the common method to predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths. A data table would summarize these calculated values, which correspond to the electronic transitions within the molecule.

Without access to a specific computational study on this compound, it is not possible to provide the detailed research findings and data tables as requested.

Role As a Versatile Synthetic Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Frameworks

While direct, extensive research detailing the use of 4-Bromo-2,6-difluoro-N-methylbenzamide as a primary precursor in the synthesis of complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not yet widely published, its structural motifs suggest significant potential. The presence of a bromo group allows for its participation in various cross-coupling reactions, a cornerstone of modern framework synthesis.

The bromine atom can be readily substituted through palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings, enabling the connection of this benzamide (B126) unit to other organic linkers. The difluoro substitution pattern on the aromatic ring can influence the electronic properties and the geometry of the resulting frameworks, potentially leading to materials with tailored porosity, stability, and functionality. The N-methylbenzamide moiety itself can act as a hydrogen bond donor or acceptor, contributing to the supramolecular assembly and stability of the final framework structure.

Utilization in the Development of Novel Ligands and Coordination Compounds

The development of novel ligands is crucial for advancing coordination chemistry and catalysis. This compound serves as an excellent scaffold for the synthesis of new ligand systems. The bromo-functionalized core can be elaborated through various synthetic transformations to introduce coordinating groups.

For instance, palladium-catalyzed cross-coupling reactions can be employed to append nitrogen- or phosphorus-containing moieties, creating bidentate or tridentate ligands. The fluorine atoms can modulate the Lewis basicity of the coordinating atoms and influence the steric environment around the metal center in the resulting coordination compounds. This fine-tuning of electronic and steric properties is essential for developing catalysts with enhanced activity and selectivity for a wide range of organic transformations.

Application in Materials Science Research as a Synthetic Intermediate

In the realm of materials science, this compound is a valuable synthetic intermediate for the creation of functional organic materials. The combination of the bromo and difluoro groups on the phenyl ring makes it a key component in the synthesis of liquid crystals, polymers, and other advanced materials.

The substitution of the bromine atom allows for the introduction of various functional groups that can impart specific properties to the final material, such as photo-responsiveness, thermal stability, or specific electronic characteristics. The fluorine atoms are known to enhance properties like thermal stability and can influence the packing and mesomorphic behavior of liquid crystalline materials.

Integration into Heterocyclic Chemistry Research

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. This compound provides a versatile starting point for the synthesis of a variety of heterocyclic systems. The bromine atom can be utilized in intramolecular or intermolecular cyclization reactions to construct new rings.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds, leading to the synthesis of nitrogen-containing heterocycles. Furthermore, the amide functionality can participate in cyclization reactions to form lactams or other heterocyclic structures. The difluoro substitution can influence the reactivity of the aromatic ring and the biological activity of the resulting heterocyclic compounds.

Strategies for Molecular Diversity Generation

The generation of molecular diversity is a key strategy in drug discovery and chemical biology to explore new chemical space and identify novel bioactive molecules. This compound is an ideal substrate for diversity-oriented synthesis due to its multiple reaction sites.

The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse set of substituents. The amide nitrogen can also be a point of diversification. This multi-faceted reactivity enables the rapid generation of libraries of structurally diverse compounds from a single, readily accessible starting material.

Future Research Avenues and Emerging Trends

Exploration of Novel Catalytic Transformations of 4-Bromo-2,6-difluoro-N-methylbenzamide

The bromine atom in this compound serves as a key functional handle for a multitude of catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Future research is expected to delve deeper into expanding the scope of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are well-established methods for the arylation, vinylation, and alkynylation of aryl halides. nih.govnih.govsemanticscholar.orgyoutube.comyoutube.com For this compound, future work will likely focus on the use of novel phosphine (B1218219) ligands and palladium pre-catalysts to enhance reaction efficiency, broaden the substrate scope, and enable reactions under milder conditions. The development of catalysts that are tolerant to a wider range of functional groups will be crucial for the synthesis of complex molecules derived from this building block.

Beyond palladium, copper-catalyzed transformations represent a promising and more sustainable alternative for certain cross-coupling reactions. The exploration of copper-catalyzed C-N, C-O, and C-S bond-forming reactions with this compound could provide access to a diverse array of functionalized derivatives. Furthermore, the investigation of C-H activation and functionalization at positions other than the bromine-substituted carbon is a burgeoning area of research. rsc.org Rhodium and iridium catalysts, for instance, could be employed to selectively activate and functionalize the C-H bonds of the aromatic ring, opening up new avenues for molecular diversification. rsc.org

Photoredox catalysis is another emerging trend that holds immense potential. By utilizing visible light to drive chemical reactions, photoredox catalysis offers a green and efficient alternative to traditional methods. Investigating the application of photoredox catalysis to initiate novel transformations of this compound, such as radical-mediated cross-couplings, could lead to the discovery of unprecedented reactivity and the synthesis of novel molecular architectures.

| Catalytic Transformation | Potential Catalyst System | Expected Product Class |

| Suzuki-Miyaura Coupling | Pd(OAc)2 with SPhos ligand | Arylated benzamides |

| Heck Coupling | PdCl2(PPh3)2 | Vinylated benzamides |

| Sonogashira Coupling | Pd(PPh3)4, CuI | Alkynylated benzamides |

| Buchwald-Hartwig Amination | Pd2(dba)3 with Xantphos | N-Aryl benzamides |

| C-H Activation/Annulation | [RhCp*Cl2]2 | Polycyclic aromatic amides |

| Photoredox-mediated Coupling | Ru(bpy)3Cl2 | Functionalized benzamides |

Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are poised to play a pivotal role in these dynamic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics in real-time. northwestern.eduquora.comcolostate.eduuni-mainz.de By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the consumption of reactants and the formation of products and intermediates, thereby elucidating the reaction pathway and determining rate constants. northwestern.eduquora.comcolostate.eduuni-mainz.de Future applications could involve the use of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), to identify and characterize transient intermediates in complex catalytic cycles.

In-situ Fourier-transform infrared (FTIR) spectroscopy offers a complementary approach for real-time reaction monitoring. mt.commt.comrsc.orgmdpi.comnih.gov By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, it is possible to obtain continuous vibrational spectra, providing valuable insights into the changes in functional groups as the reaction progresses. mdpi.com This technique is particularly well-suited for studying reactions in solution and under pressure, making it ideal for investigating catalytic processes. mt.com

For studying very fast reactions and short-lived intermediates, transient absorption spectroscopy and resonance Raman spectroscopy are invaluable tools. nih.govaip.orgsns.itrsc.org These techniques use ultrashort laser pulses to initiate a reaction and then probe the subsequent changes in the electronic and vibrational states of the molecules on femtosecond to microsecond timescales. Applying these methods to the study of photochemical and photophysical processes involving this compound could reveal intricate details about its excited-state dynamics and reactivity.

| Spectroscopic Technique | Information Gained | Timescale |

| Real-time NMR Spectroscopy | Reaction kinetics, intermediate identification | Seconds to hours |

| In-situ FTIR Spectroscopy | Functional group transformations, reaction progress | Seconds to hours |

| Transient Absorption Spectroscopy | Excited-state dynamics, short-lived intermediates | Femtoseconds to microseconds |

| Resonance Raman Spectroscopy | Vibrational modes of transient species | Picoseconds to microseconds |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic routes.

One promising area is the exploration of biocatalysis. nih.gov Enzymes, such as lipases and amidases, can catalyze the formation of amide bonds with high selectivity and under mild reaction conditions, often in aqueous media. nih.gov Investigating the potential of engineered enzymes for the synthesis of this compound and its derivatives could lead to highly efficient and environmentally friendly manufacturing processes.

The use of green solvents, such as water, supercritical fluids, and ionic liquids, is another important aspect of sustainable synthesis. rsc.org Developing synthetic protocols for this compound that utilize these benign solvent systems would significantly reduce the environmental impact of its production.

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. rwth-aachen.dersc.orgrsc.orgnih.gov This technique can lead to faster reaction times, higher yields, and reduced waste. rsc.orgrsc.org Exploring the mechanochemical synthesis of this compound from its corresponding carboxylic acid and amine precursors is a compelling avenue for future research. rsc.org

| Sustainable Approach | Key Advantages | Example Application |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Enzymatic amidation to form the target compound |

| Green Solvents | Reduced environmental impact, improved safety | Synthesis in water or supercritical CO2 |

| Mechanochemistry | Solvent-free, faster reactions, less waste | Solid-state synthesis by ball milling |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster reaction optimization, higher throughput, and improved process control. acs.orgcam.ac.uk this compound is an ideal candidate for synthesis and derivatization using these advanced technologies.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. acs.orgcam.ac.uk The synthesis of fluorinated aromatic compounds, which can be challenging to control in batch, can benefit significantly from the use of microreactors. researchgate.netacs.orgnih.govbohrium.com Future research will likely focus on developing robust and scalable flow processes for the synthesis and subsequent functionalization of this compound.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design of molecules with specific properties and the prediction of their reactivity. tandfonline.commdpi.comresearchgate.net For this compound, computational methods can guide the synthesis of new derivatives with tailored reactivity and functionality.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of a series of compounds and their biological activity or chemical reactivity. jppres.comunair.ac.idarchivepp.comnih.govresearchgate.net By developing QSAR models for derivatives of this compound, it will be possible to predict the properties of new, unsynthesized molecules and to prioritize the most promising candidates for synthesis. jppres.comunair.ac.id

Molecular docking simulations can be used to predict the binding affinity and orientation of a molecule to a biological target, such as an enzyme or a receptor. tandfonline.com This information is crucial for the rational design of new drugs. By performing molecular docking studies with virtual libraries of this compound derivatives, researchers can identify compounds that are likely to exhibit a desired biological activity.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, stability, and reactivity of molecules. tandfonline.com By using DFT, it is possible to calculate reaction energies, activation barriers, and spectroscopic properties, which can help to rationalize experimental observations and to predict the outcome of new reactions. tandfonline.com These computational studies will be instrumental in guiding the design of functionalized derivatives of this compound with tailored electronic and steric properties for specific applications.

| Computational Method | Application | Predicted Properties |

| QSAR | Correlate structure with activity/reactivity | Biological activity, reaction rates |

| Molecular Docking | Predict binding to biological targets | Binding affinity, binding mode |

| DFT Calculations | Investigate electronic structure and reactivity | Reaction energies, activation barriers, spectroscopic properties |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2,6-difluoro-N-methylbenzamide?

- Methodological Answer: The synthesis typically involves sequential halogenation and amidation steps. For example:

- Bromination and Fluorination: Start with a benzamide precursor, brominate at the para position, and introduce fluorine atoms via electrophilic substitution (e.g., using or ) .

- N-Methylation: React the intermediate with methylamine or dimethyl sulfate under basic conditions to form the N-methylamide group .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer:

- NMR Spectroscopy:

- -NMR: Peaks at δ 2.8–3.2 ppm (N–CH), δ 6.8–7.5 ppm (aromatic protons split by fluorine coupling) .

- -NMR: Distinct signals for ortho-fluorine (~δ -110 ppm) and para-bromine effects .

- Mass Spectrometry (MS): Look for molecular ion [M+H] at m/z 264.02 (CHBrFNO) and fragmentation patterns (loss of Br or F groups) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm) and C–Br absorption (~600 cm) .

Advanced Research Questions

Q. How does the substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer:

- Steric and Electronic Effects: The bromine at position 4 acts as a leaving group, while fluorine atoms at 2 and 6 positions deactivate the ring, directing coupling to the para position. Use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids under Suzuki conditions .

- Contradiction Resolution: Conflicting yields may arise from competing protodehalogenation; optimize by adjusting base (e.g., KCO vs. CsCO) and solvent (DME vs. toluene) .

Q. What strategies address contradictory data in biological activity assays (e.g., enzyme inhibition)?

- Methodological Answer:

- Assay Replication: Conduct dose-response curves (IC) in triplicate under standardized pH and temperature conditions .

- Off-Target Screening: Use fluorescence polarization assays to rule out non-specific binding to unrelated enzymes (e.g., kinases) .

- Structural Analysis: Compare X-ray crystallography or docking studies (PDB databases) to confirm binding modes versus analogs like N-(4-Cyanophenyl)-2,6-difluorobenzamide .

Q. How to design experiments for studying enzyme inhibition kinetics?

- Methodological Answer:

- Kinetic Assays: Use stopped-flow spectrophotometry to measure initial reaction rates with varying substrate concentrations (0.1–10× ) .

- Mechanistic Models: Fit data to Michaelis-Menten or allosteric inhibition models (e.g., GraphPad Prism). For competitive inhibition, can be derived from Lineweaver-Burk plots .

- Thermodynamic Studies: Perform isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes .

Notes

- Structural Comparisons: Referenced analogs (e.g., ) to highlight substituent effects.

- Methodological Focus: Emphasized experimental design, reproducibility, and conflict resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.